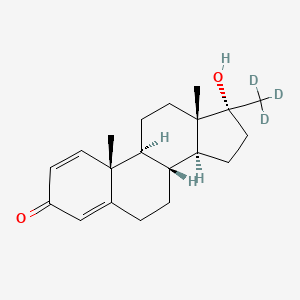
Methandrostenolone-d3
描述
Methandrostenolone-d3, also known as Methandienone-d3, is a deuterated form of Methandrostenolone, a synthetic anabolic-androgenic steroid. Methandrostenolone was originally developed in the 1950s by Dr. John Bosley Ziegler and the CIBA pharmaceutical company to address medical conditions related to muscle wasting and bone density deficiencies . It quickly gained popularity in the bodybuilding and athletic communities due to its potent anabolic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methandrostenolone-d3 involves the incorporation of deuterium atoms into the Methandrostenolone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to obtain the final product with high isotopic purity .
化学反应分析
Types of Reactions
Methandrostenolone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes in this compound to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or alcohols, while reduction can produce various alcohol derivatives .
科学研究应用
Methandrostenolone-d3 has several scientific research applications, including:
作用机制
Methandrostenolone-d3 exerts its effects by interacting with androgen receptors in muscle tissues. This interaction stimulates protein synthesis and enhances nitrogen retention, leading to increased muscle mass and strength . The molecular targets include the androgen receptor (AR) and various signaling pathways involved in muscle growth and development .
相似化合物的比较
Similar Compounds
Methandrostenolone: The non-deuterated form of Methandrostenolone-d3, widely used in bodybuilding and athletics.
Testosterone: A natural anabolic-androgenic steroid with similar muscle-building properties.
Dihydrotestosterone (DHT): A potent androgen with strong anabolic effects.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and provide distinct analytical properties. This makes it valuable as a reference standard in scientific research and analytical chemistry .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALNWXLMVGSFR-CTNASMFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857967 | |
| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869287-60-5 | |
| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)
![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)
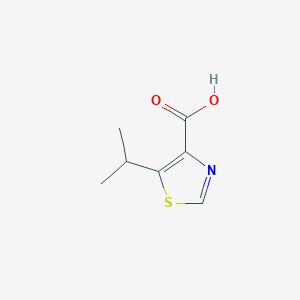
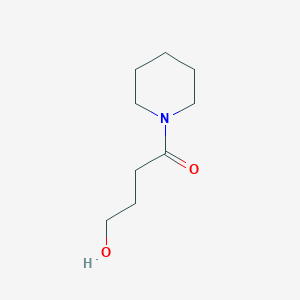
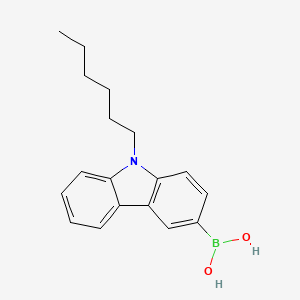
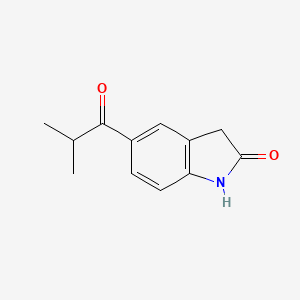
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)
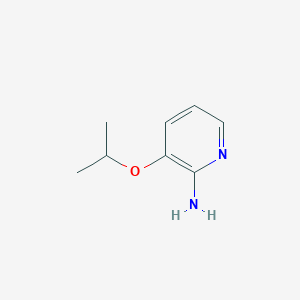
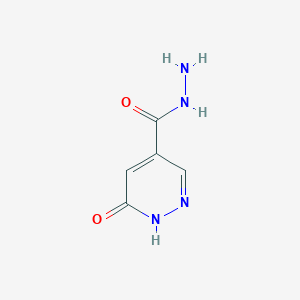
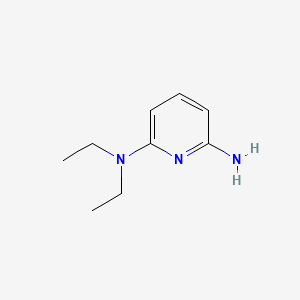
![8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine](/img/structure/B3359616.png)
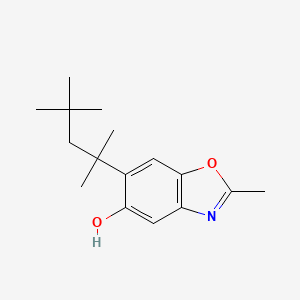
![1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione](/img/structure/B3359619.png)
